molecular formula C11H12N2O2 B060796 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 170431-40-0

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B060796
M. Wt: 204.22 g/mol
InChI Key: ZGIGYMRNXJJOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as EPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPAC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death) in cancer cells. 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of certain enzymes involved in inflammation and to disrupt bacterial cell membranes, leading to bacterial death.

Biochemical And Physiological Effects

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to disrupt bacterial cell membranes, leading to bacterial death. However, its effects on normal cells and tissues are not well understood, and more research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields. It also exhibits unique optical and electronic properties, making it useful for a variety of applications. However, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde's mechanism of action and physiological effects are not fully understood, and more research is needed to determine its safety and efficacy. In addition, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde is a relatively new compound, and its long-term stability and compatibility with other compounds are not well understood.

Future Directions

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has several potential future directions for research. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as an anticancer, anti-inflammatory, and antimicrobial agent. It could also be studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde could be further studied for its potential use as a dopant in OLEDs to improve their performance. Additionally, more research is needed to determine the long-term stability and compatibility of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with other compounds.

Synthesis Methods

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using several methods. One of the most commonly used methods involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 1H-pyrrole-2-amine in the presence of a catalyst. Another method involves the reaction of 3-ethoxy-1H-pyrrole-2-carbaldehyde with 2-amino-1H-pyrrole-1-carboxylic acid in the presence of a reducing agent. Both methods result in the formation of 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde with high yields.

Scientific Research Applications

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting biological analytes. In materials science, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.

properties

CAS RN

170431-40-0

Product Name

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c1-2-15-11-6-9(13-10(11)7-14)8-4-3-5-12-8/h3-7,12-13H,2H2,1H3

InChI Key

ZGIGYMRNXJJOKY-UHFFFAOYSA-N

SMILES

CCOC1=C(NC(=C1)C2=CC=CN2)C=O

Canonical SMILES

CCOC1=C(NC(=C1)C2=CC=CN2)C=O

synonyms

[2,2-Bi-1H-pyrrole]-5-carboxaldehyde,4-ethoxy-(9CI)

Origin of Product

United States

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